Glyphosate-sesquisodium

Description

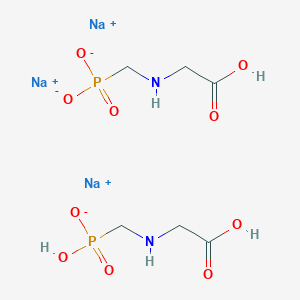

Structure

3D Structure of Parent

Properties

CAS No. |

70393-85-0 |

|---|---|

Molecular Formula |

C6H13N2Na3O10P2 |

Molecular Weight |

404.09 g/mol |

IUPAC Name |

trisodium;(carboxymethylamino)methyl-hydroxyphosphinate;2-(phosphonatomethylamino)acetic acid |

InChI |

InChI=1S/2C3H8NO5P.3Na/c2*5-3(6)1-4-2-10(7,8)9;;;/h2*4H,1-2H2,(H,5,6)(H2,7,8,9);;;/q;;3*+1/p-3 |

InChI Key |

ICESBGJHRQHALQ-UHFFFAOYSA-K |

SMILES |

C(C(=O)O)NCP(=O)(O)[O-].C(C(=O)O)NCP(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

C(C(=O)O)NCP(=O)(O)[O-].C(C(=O)O)NCP(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Other CAS No. |

70393-85-0 |

Related CAS |

1071-83-6 (Parent) |

Origin of Product |

United States |

Plant System Interactions and Biochemical Mechanisms

Mechanism of Action: Inhibition of 5-Enolpyruvylshikimate-3-Phosphate Synthase (EPSPS)

Glyphosate-sesquisodium's herbicidal activity is rooted in its ability to interfere with a critical metabolic pathway in plants known as the shikimate pathway. wikipedia.org This pathway is essential for the production of aromatic amino acids and other crucial secondary metabolites. researchgate.net The primary target of glyphosate (B1671968) is the enzyme 5-enolpyruvylshikimate-3-phosphate synthase, commonly referred to as EPSPS. wikipedia.orgresearchgate.netwikipedia.org This enzyme is responsible for catalyzing the reaction between shikimate-3-phosphate (S3P) and phosphoenolpyruvate (B93156) (PEP) to form 5-enolpyruvylshikimate-3-phosphate (EPSP). wikipedia.org

Glyphosate functions as a potent competitive inhibitor of the EPSPS enzyme. wikipedia.orgunl.edu Its molecular structure bears a strong resemblance to that of phosphoenolpyruvate (PEP). pressbooks.pub This structural similarity allows glyphosate to bind to the EPSPS enzyme's active site, specifically occupying the binding site intended for PEP. wikipedia.orgucanr.edu The binding of glyphosate to the EPSPS-S3P complex is tighter than that of the natural substrate, PEP, effectively inactivating the enzyme. wikipedia.orgunl.edupressbooks.pub This action blocks the shikimate pathway, preventing the synthesis of compounds vital for the plant's survival. wikipedia.org It is noteworthy that the shikimate pathway is present in plants, bacteria, and some fungi, but is absent in animals, which is a key factor in its selective herbicidal use. wikipedia.orgresearchgate.net

The inhibition of the EPSPS enzyme by glyphosate directly halts the shikimate pathway, which is the sole route for the biosynthesis of the essential aromatic amino acids: phenylalanine, tyrosine, and tryptophan. wikipedia.orgnih.govmdpi.comekb.eg These amino acids are fundamental building blocks for protein synthesis, a process indispensable for plant growth and development. wikipedia.orgpressbooks.pub

Beyond their role in protein construction, these aromatic amino acids serve as precursors for a multitude of secondary plant metabolites. wikipedia.orgresearchgate.net These include compounds like folates, ubiquinones, and flavonoids, which are involved in various physiological functions. wikipedia.orgresearchgate.net The blockade of this pathway leads to a deficiency in these critical amino acids. ekb.eg Consequently, protein synthesis is significantly reduced, and the production of essential secondary metabolites ceases, leading to systemic failure within the plant. researchgate.netpressbooks.pub

The biochemical disruption caused by this compound manifests as distinct physiological symptoms in susceptible plants. Since the herbicide is effective only on actively growing plants, the initial symptoms typically appear on the newest tissues. wikipedia.orgpressbooks.pub A primary visible effect is the cessation of growth, followed by chlorosis, which is a yellowing of the plant tissue, starting from the newest leaves and progressing to the older ones. pressbooks.pub

Further physiological responses include a marked reduction in photosynthesis. ufmt.brmdpi.com Studies have shown that glyphosate application can lead to decreased stomatal conductance, which impedes carbon dioxide assimilation. ufmt.brmdpi.com It can also reduce the concentration of chlorophyll a and lower the carboxylation efficiency by affecting the levels of key photosynthetic compounds like ribulose-1,5-bisphosphate. ufmt.br A significant and measurable response to EPSPS inhibition is the accumulation of high levels of shikimate within the plant tissues, which can account for a substantial portion of the plant's dry weight in sink tissues. pressbooks.pubufmt.br

| Physiological Parameter | Observed Response to Glyphosate Exposure | Reference Finding |

|---|---|---|

| Growth | Cessation of bud growth. pressbooks.pub | Effective only on actively growing plants. wikipedia.org |

| Leaf Color | Chlorosis (yellowing), starting from the newest tissue. pressbooks.pub | Associated with pigment degradation or synthesis inhibition. ufmt.br |

| Photosynthesis | Sharp reduction in net photosynthetic rate. ufmt.br | Inhibition of CO2 assimilation. ufmt.br |

| Stomatal Conductance | Significant reduction. ufmt.brmdpi.com | Can constrain photochemistry and electron transport rate. mdpi.com |

| Shikimate Levels | Sharp increase and accumulation in foliar tissue. ufmt.br | A direct measure of EPSPS enzyme inhibition. ufmt.br |

This compound Uptake, Translocation, and Metabolism within Plants

For this compound to be effective, it must first be absorbed by the plant and then transported to its sites of action. The compound is primarily absorbed through foliage and is considered a systemic herbicide, meaning it moves throughout the plant's vascular system. wikipedia.orgpressbooks.pub

This compound is applied to the leaves of plants and must penetrate the outer protective layer, the cuticle, to enter the plant. pressbooks.pubresearchgate.net The plant cuticle is a complex matrix composed of waxes, cutin, and pectin, which acts as a barrier to water and chemical entry. unl.edu The epicuticular and cuticular waxes are the most significant barriers to herbicide absorption due to their lipophilic (fat-loving) nature. unl.edu

Glyphosate is a weak acid herbicide and is very water-soluble (hydrophilic). unl.eduiastate.edu Its penetration is thought to occur via hydrophilic or aqueous routes through the cuticle, possibly facilitated by pectin strands. unl.edu The ability of weak acids to change their polarity based on the surrounding pH is a critical factor in their absorption. iastate.edu Environmental conditions, such as relative humidity, can significantly impact the foliar absorption of hydrophilic herbicides; higher humidity generally increases the rate of penetration. unl.edunih.gov

Once absorbed into the leaf, glyphosate is translocated systemically throughout the plant. wikipedia.orgpressbooks.pub This transport occurs primarily via the phloem, the plant's vascular tissue responsible for moving sugars and other metabolic products from the leaves (sources) to areas of active growth (sinks). researchgate.net

The herbicide concentrates in the meristematic tissues, which are regions of high metabolic activity and growth. pressbooks.pubalanplewis.com These include the shoot apices, root tips, and nodules. alanplewis.com By accumulating in these vital growing points, glyphosate effectively shuts down the development of the entire plant, leading to its eventual death. wikipedia.org

While glyphosate itself is not extensively metabolized by most plants, some degradation can occur. alanplewis.com The primary metabolite of glyphosate found in plants is aminomethylphosphonic acid, commonly known as AMPA. alanplewis.comalanplewis.comnih.gov This transformation is believed to happen through the cleavage of the C-N bond in the glyphosate molecule, a process similar to that observed in microorganisms. alanplewis.com

AMPA is also a recognized phytotoxin, though it is generally less active than its parent compound, glyphosate. alanplewis.comnih.gov The presence of AMPA in plant tissues is due to both the metabolic degradation of glyphosate within the plant and potential uptake from the environment. alanplewis.com Studies have shown that AMPA can cause injury symptoms in plants, such as chlorosis, by a mechanism that is different from glyphosate's inhibition of the EPSPS enzyme, as it does not cause an accumulation of shikimate. alanplewis.comnih.gov

| Compound | Primary Target/Mechanism | Observed Effect in Soybean |

|---|---|---|

| Glyphosate | Inhibits EPSPS enzyme, leading to shikimate accumulation. alanplewis.com | Causes chlorosis and growth inhibition. |

| Aminomethylphosphonic Acid (AMPA) | Phytotoxic by an unknown mechanism; does not affect shikimate levels. alanplewis.com | Reduces chlorophyll content and shoot fresh weight. alanplewis.comnih.gov |

Influence on Plant Nutrient Homeostasis and Associated Biochemical Pathways

Glyphosate, the active chemical component in this compound, significantly impacts the internal nutrient balance and various biochemical processes within plants. Its mode of action extends beyond the well-documented inhibition of the shikimate pathway, leading to complex interactions with both macro- and micronutrient dynamics and altering the synthesis of important secondary metabolites. nih.govwikipedia.orgnih.gov

Interactions with Macronutrient Dynamics (e.g., Potassium, Magnesium, Calcium)

Research indicates that glyphosate can interfere with the uptake and translocation of essential macronutrients, particularly divalent cations like magnesium (Mg) and calcium (Ca). hh-ra.orgresearchgate.net In non-glyphosate resistant soybean plants, the application of glyphosate has been shown to reduce the concentrations of both calcium and magnesium, especially in the younger leaves and seeds. hh-ra.orgresearchgate.net This interference is thought to occur through glyphosate's chelating properties, where it binds to these cations, potentially immobilizing them and hindering their movement within the plant. hh-ra.orgresearchgate.net Foliar-applied glyphosate can also reduce the uptake and translocation of Mg²⁺ and Ca²⁺, leading to altered cellular distribution of calcium. nih.gov

In contrast, the concentration of potassium (K), a monovalent cation, does not appear to be negatively affected and in some cases, may even increase in leaf tissues following glyphosate application. hh-ra.orgresearchgate.net

Table 1: Effects of Glyphosate on Macronutrient Concentrations in Non-Resistant Soybean

| Macronutrient | Effect on Leaf Concentration | Effect on Seed Concentration | Reference |

|---|---|---|---|

| Potassium (K) | Not affected or increased | Not reduced or increased | hh-ra.org |

| Magnesium (Mg) | Reduced (especially in young leaves) | Significantly reduced | hh-ra.orgresearchgate.netnih.gov |

| Calcium (Ca) | Reduced (especially in young leaves) | Significantly reduced | hh-ra.orgresearchgate.netnih.gov |

Chelation of Micronutrients and Plant Availability (e.g., Zinc, Manganese, Iron)

Glyphosate is a potent chelating agent, capable of forming stable complexes with various metal micronutrients. nih.govdetoxproject.orgfrontiersin.org This action can significantly reduce the bioavailability of essential micronutrients for the plant. The chemical structure of glyphosate, with its amine, carboxylate, and phosphonate (B1237965) groups, allows it to strongly bind with divalent and trivalent metal ions such as zinc (Zn), manganese (Mn), and iron (Fe). nih.govfrontiersin.org

This chelation can occur both in the soil, preventing root uptake, and within the plant tissues, hindering translocation and utilization. nih.govdetoxproject.org Studies have demonstrated that glyphosate application leads to reduced concentrations of Mn and Fe in the leaves and seeds of various plants, including sunflower and soybean. nih.govhh-ra.orgnih.gov The formation of these glyphosate-metal complexes immobilizes the nutrients, which can lead to deficiencies, even in soils where the nutrients are otherwise plentiful. hh-ra.org For instance, the "yellow flashing" sometimes observed in glyphosate-resistant crops after application is attributed to the temporary immobilization of Fe and Mn. hh-ra.org While the leaf and seed concentrations of zinc have shown more variable responses, with some studies reporting no effect, others have noted that glyphosate can strongly complex with zinc ions. hh-ra.orgnih.gov

Table 2: Impact of Glyphosate Chelation on Micronutrient Status in Plants

| Micronutrient | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Zinc (Zn) | Leaf concentrations not always affected, but strong chelation potential exists. | Forms strong complexes with glyphosate in solution. | hh-ra.orgnih.gov |

| Manganese (Mn) | Reduced uptake, translocation, and concentration in leaves and seeds. | Chelation by glyphosate reduces bioavailability and mobility within the plant. | nih.govhh-ra.orgnih.govdetoxproject.org |

| Iron (Fe) | Reduced uptake, translocation, and concentration in leaves and seeds. | Forms complexes with glyphosate, hindering its physiological availability. | nih.govhh-ra.orgnih.gov |

Secondary Metabolic Pathway Alterations (e.g., Carotenoids, Phenolic Compounds)

Glyphosate's primary mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, a key component of the shikimate pathway. nih.govwikipedia.org This pathway is crucial for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which are precursors for a vast array of secondary metabolites, including phenolic compounds. nih.govwikipedia.org By blocking this pathway, glyphosate disrupts the synthesis of these defense-related compounds. nih.govresearchgate.net

However, the effect on phenolic metabolism is complex. While the synthesis of phenolics derived from phenylalanine is generally inhibited, some studies have reported an increase in other types of phenolic compounds, such as certain benzoic acids, after glyphosate treatment. researchgate.net For example, in wounded carrot tissue, glyphosate application led to a dramatic increase in phenolic compounds, including a 5700% rise in chlorogenic acid. nih.gov This suggests that while one branch of the pathway is blocked, metabolic flow may be redirected, causing an accumulation of other compounds.

Table 3: Alterations in Secondary Metabolites Induced by Glyphosate

| Metabolic Pathway | Compound Class | Observed Effect | Reference |

|---|---|---|---|

| Shikimate Pathway & Phenylpropanoid Metabolism | Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan) | Biosynthesis is blocked due to EPSPS enzyme inhibition. | nih.govwikipedia.org |

| Phenolic Compounds | Variable: Inhibition of some (e.g., derived from phenylalanine), but induction and accumulation of others (e.g., benzoic acids, chlorogenic acid). | researchgate.netnih.gov | |

| Isoprenoid Pathway | Carotenoids | Decreased concentrations observed in some plant species due to general physiological stress. | researchgate.net |

Environmental Fate and Transport Processes of Glyphosate Sesquisodium

Degradation Pathways and Kinetics in Environmental Matrices

The persistence of glyphosate (B1671968) in the environment is largely determined by its degradation rate, which varies significantly depending on environmental conditions. The half-life of glyphosate in soil can range from as little as 2 to as many as 197 days, with a typical field half-life suggested to be around 47 days. wikipedia.org In aquatic environments, the median half-life can vary from a few days to 91 days. wikipedia.org

The primary route of glyphosate degradation in both soil and water is through microbial activity. cambridge.orgnih.gov Soil microorganisms utilize glyphosate as a source of nutrients, breaking it down into simpler, less harmful substances. alanplewis.com This biotransformation process is crucial for the natural attenuation of glyphosate in the environment.

There are two main enzymatic pathways for the microbial degradation of glyphosate. cambridge.org The most predominant pathway involves the enzyme glyphosate oxidoreductase (GOX), which cleaves the carbon-nitrogen bond of the glyphosate molecule. cambridge.orguni.lu This reaction yields two primary metabolites: aminomethylphosphonic acid (AMPA) and glyoxylic acid. cambridge.orgalanplewis.com AMPA, like its parent compound, has a strong tendency to adsorb to soil particles. wikipedia.orgalanplewis.com While AMPA is also subject to further microbial degradation, it tends to be more persistent in the environment than glyphosate itself. cambridge.org

A secondary, less common degradation pathway is catalyzed by the C-P lyase enzyme, which breaks the carbon-phosphorus bond in the glyphosate molecule. uni.lu This process results in the formation of sarcosine (B1681465) and phosphate (B84403). uni.lu Sarcosine can be further broken down into glycine (B1666218) and formaldehyde. uni.lu

The rate and extent of this microbial degradation are influenced by various factors, including the availability of other nutrients, temperature, and moisture content. nih.gov The strong adsorption of glyphosate to soil particles can also limit its availability to microorganisms, thereby affecting its degradation rate. nih.gov

In aquatic environments, glyphosate does not readily break down through hydrolysis (reaction with water) or photolysis (breakdown by sunlight). wikipedia.org However, under certain conditions, photodegradation can occur. For instance, one study found that under sunlight irradiation in ditches, the photodegradation rate of glyphosate could reach 86% after 96 hours. nih.gov This process was primarily driven by the presence of hydroxyl radicals (•OH), which are highly reactive oxygen species. nih.gov The formation of these radicals can be facilitated by substances like humus components in dissolved organic matter and nitrite. nih.gov

The photolytic degradation of glyphosate can lead to the formation of by-products, including phosphate. nih.govresearchgate.net This release of phosphate into aquatic systems has the potential to stimulate the growth of algae, which could contribute to eutrophication. nih.gov While photolysis can contribute to the breakdown of glyphosate in water, microbial degradation remains the more significant pathway for its removal from the environment. cambridge.org

Sorption and Desorption Dynamics in Soil and Sediments

The interaction of glyphosate with soil and sediment particles, known as sorption, is a critical process that significantly influences its mobility and bioavailability. wikipedia.org Glyphosate has a strong affinity for soil particles, which generally limits its movement through the soil profile and its potential to leach into groundwater. wikipedia.org

The extent to which glyphosate adsorbs to soil is heavily dependent on the soil's physical and chemical properties. Key factors influencing this process include:

Clay Content and Mineralogy: Soils with higher clay content tend to exhibit greater glyphosate adsorption. alanplewis.com This is because the phosphonic acid group of the glyphosate molecule binds strongly to clay minerals. alanplewis.com

Organic Matter: The presence of organic matter, particularly well-decomposed humic substances, can enhance the adsorption of glyphosate. researchgate.net

Metal Oxides: Amorphous iron and aluminum oxides in the soil are significant binding sites for glyphosate. nih.gov

pH: Soil pH plays a crucial role in glyphosate adsorption. mdpi.comscielo.org.mx Generally, glyphosate adsorption is higher in acidic conditions and decreases as the pH becomes more alkaline. scielo.org.mxnih.gov This is because the charge of both the glyphosate molecule and the soil surface changes with pH, affecting their electrostatic interaction. scielo.org.mx

Phosphate Content: Glyphosate and phosphate have similar chemical structures and compete for the same adsorption sites in the soil. semanticscholar.org Consequently, high levels of phosphate in the soil, often from fertilizers, can reduce the adsorption of glyphosate, making it more available in the soil solution and potentially more mobile. nih.govsemanticscholar.org

The strength of this adsorption is quantified by the sorption distribution constant (Kd). Higher Kd values indicate stronger binding to the soil. Studies have reported a wide range of Kd values for glyphosate, from 173 to 939 L kg⁻¹ in strongly acidic soils to less than 100 L kg⁻¹ in moderately acidic to slightly alkaline conditions. nih.gov

Glyphosate Adsorption (Kd) in Different Soil Conditions

| Soil Condition | Kd Value Range (L/kg) | Reference |

|---|---|---|

| Strongly to very strongly acidic | 173 - 939 | nih.gov |

| Moderately acidic to slightly alkaline | <100 | nih.gov |

| Sandy Soil (0-15 cm depth) | 2.01 | mdpi.com |

| Sandy Soil (15-30 cm depth) | 1.68 | mdpi.com |

| Sandy Soil (30-45 cm depth) | 3.47 | mdpi.com |

Desorption is the process by which adsorbed glyphosate is released back into the soil solution. This process is generally slow and often incomplete, indicating that a significant portion of glyphosate can become tightly bound to soil particles. unram.ac.id The low desorption rates contribute to glyphosate's generally low mobility in most soil types. nih.gov

However, the presence of high concentrations of competing ions, such as phosphate from fertilizers, can enhance the desorption of glyphosate. researchgate.net This increased desorption can potentially lead to greater mobility of glyphosate in the soil, increasing the risk of it being transported to water bodies. researchgate.net

Leaching and Runoff Potential in Terrestrial and Aquatic Systems

While glyphosate's strong adsorption to soil generally limits its vertical movement, or leaching, into groundwater, this potential cannot be entirely dismissed. wikipedia.org Leaching can occur, particularly in soils with low adsorption capacity or after heavy rainfall events that occur soon after application. wikipedia.org

The more significant pathway for glyphosate to enter aquatic systems is through surface runoff. researchgate.netnih.gov Runoff occurs when rainwater or irrigation water flows over the soil surface, carrying dissolved glyphosate and glyphosate adsorbed to eroded soil particles into nearby ditches, streams, and rivers. researchgate.netnih.gov Studies have shown that while the percentage of applied glyphosate lost to runoff is typically low, often less than 1%, it can be a significant source of water contamination, especially in agricultural areas. alanplewis.com One study found that 3.9% of applied glyphosate was lost to runoff. researchgate.net Another study reported a loss of 1.85% when the herbicide was applied at twice the recommended rate, with the majority of this loss occurring during a heavy storm the day after application. alanplewis.com The concentration of glyphosate in runoff water can vary widely, from as low as 0.07 µg/L to as high as 430 µg/L in some instances. nih.gov

Reported Glyphosate Loss via Runoff

| Study Finding | Percentage of Applied Glyphosate Lost | Reference |

|---|---|---|

| Typical loss from agricultural fields | <1% | alanplewis.com |

| Loss from a field treated at twice the recommended rate during a severe rainstorm | 1.85% | alanplewis.com |

| Experimental micro-plot under rainfall simulation | 3.9% | researchgate.net |

The risk of both leaching and runoff is influenced by several factors, including the intensity and timing of rainfall, soil type, topography, and agricultural practices. researchgate.net

Factors Governing Vertical and Lateral Transport

The movement of glyphosate-sesquisodium through soil profiles, both vertically towards groundwater and laterally into surface water bodies, is dictated by a combination of soil characteristics, chemical interactions, and climatic conditions. The primary mechanism controlling its mobility is adsorption to soil particles. pomais.com

Soil Composition and Properties:

Clay and Organic Matter: Glyphosate exhibits strong adsorption to soil particles, a process heavily influenced by the amount of clay and organic matter. pomais.com Soils with higher clay and organic matter content tend to immobilize glyphosate more effectively, restricting its movement.

Iron and Aluminum Oxides: The presence of iron (Fe) and aluminum (Al) oxides in soil significantly enhances glyphosate adsorption. pomais.com These minerals provide key binding sites for the phosphonate (B1237965) group of the glyphosate molecule.

Soil pH: Soil pH affects the surface charge of soil particles and the ionic state of the glyphosate molecule, thereby influencing adsorption. However, the specific relationship can be complex and soil-dependent.

Phosphate Levels: Glyphosate and phosphate anions have similar chemical structures and compete for the same adsorption sites on soil particles. pomais.com High levels of phosphate from fertilizers can lead to increased desorption and mobility of glyphosate, as phosphate ions can displace adsorbed glyphosate, making it more available for transport. pomais.com

Transport Mechanisms:

Leaching (Vertical Transport): Despite its strong binding tendency, vertical transport of glyphosate into deeper soil layers and potentially to groundwater can occur. This process is particularly relevant in soils with low adsorption capacity, such as sandy soils, or under conditions of high rainfall shortly after application. pomais.com Heavy rainfall can saturate the binding sites in the topsoil and facilitate the downward movement of dissolved glyphosate. bohrium.com

Surface Runoff (Lateral Transport): Lateral transport is a significant pathway for glyphosate to enter surface water systems. pomais.com This occurs when rainfall intensity exceeds the soil's infiltration capacity, leading to overland flow. Glyphosate can be transported either dissolved in the runoff water or, more commonly, adsorbed to eroded soil particles (colloids) that are carried along with the flow. bohrium.com Up to 24% of glyphosate applied to hard surfaces can be transported via runoff. bohrium.com

Preferential Flow and Colloid-Facilitated Transport: In well-structured soils, such as those with macropores (e.g., cracks, root channels), preferential flow can occur. This allows for the rapid transport of water and dissolved glyphosate through the soil profile, bypassing the bulk of the soil matrix where adsorption would typically occur. unipd.it Additionally, glyphosate can bind to mobile colloidal particles (fine clay and organic matter), which can then be transported through these macropores, further facilitating its movement into deeper soil layers or drainage systems. wikipedia.org

The interplay of these factors determines the ultimate risk of this compound movement from the point of application into surrounding aquatic environments.

Detection in Surface and Groundwater Systems

Reflecting its transport pathways, this compound and its primary metabolite, aminomethylphosphonic acid (AMPA), are frequently detected in both surface and groundwater systems, particularly in agricultural and urban watersheds. wikipedia.orgconfex.com Detection frequencies and concentrations vary widely depending on land use, application rates, soil hydrology, and the timing of sampling relative to application and rainfall events. researchgate.net

Surface Water: Surface water contamination is predominantly attributed to surface runoff and erosion from treated agricultural fields and urban areas. bohrium.comunipd.it Studies have consistently found glyphosate and AMPA in rivers, streams, and agricultural ditches.

A comprehensive U.S. Geological Survey (USGS) study found glyphosate in 53.1% of large river samples, with a maximum concentration of 3.08 µg/L. Its metabolite, AMPA, was detected even more frequently, in 89.3% of samples, with a maximum concentration of 4.43 µg/L. wikipedia.org

In agricultural runoff, concentrations can be significantly higher, especially following storm events soon after application. biotiquest.com One study recorded glyphosate concentrations in runoff ranging from 0.01 to 5,153 µg/L, with the highest value linked to an unusually high application rate. biotiquest.com

A 2022 sampling effort across 12 European Union countries detected glyphosate and/or AMPA in 74% of freshwater samples. nih.gov Some samples in Austria, Spain, Poland, and Portugal exceeded the EU drinking water safety limit of 0.1 µg/L, with one Portuguese sample reaching 3.0 µg/L. nih.gov

Groundwater: While glyphosate's strong adsorption to soil is expected to limit leaching, it is nevertheless detected in groundwater, indicating that vertical transport does occur. unipd.it Its presence in groundwater is generally less frequent and at lower concentrations than in surface water. wikipedia.org

A USGS study analyzing 485 groundwater samples found glyphosate in 28 samples (5.8%) with a maximum concentration of 0.67 µg/L, and AMPA in 47 samples (9.7%) with a maximum of 0.62 µg/L. nih.gov

In a study in Campeche, Mexico, glyphosate was detected in 90% of groundwater samples from agricultural communities, with concentrations ranging from 0.47 µg/L to over 1.41 µg/L, exceeding the European guideline of 0.1 µg/L. alanplewis.com

A study in Ontario, Canada, detected glyphosate in 10.5% of groundwater samples, with the highest concentration being 663 ng/L (0.663 µg/L). epa.gov

The following table summarizes findings from various studies on the detection of glyphosate in water systems.

Persistence and Half-Life Variability Across Diverse Agroecosystems

The persistence of this compound in the environment, typically measured by its soil half-life (DT50), is highly variable. The half-life is the time required for 50% of the initial amount to degrade. This variability is primarily driven by differences in microbial activity, soil properties, and climatic conditions across various agroecosystems. orst.edu

The primary route of glyphosate degradation in soil is through microbial metabolism. nih.gov Two main pathways have been identified: one pathway degrades glyphosate to AMPA, while another pathway results in sarcosine and phosphate. The rate of this microbial breakdown is influenced by several factors:

Microbial Population: The presence, abundance, and activity of specific soil microorganisms capable of degrading glyphosate are the most critical factors. biotiquest.com Soils with a history of glyphosate application may or may not show an acclimated microbial community that degrades it more rapidly. nih.gov

Soil Properties: Strong adsorption to soil particles, particularly to clay and iron and aluminum oxides, can protect glyphosate from microbial attack, thereby increasing its persistence. nih.gov Conversely, conditions that favor microbial activity, such as adequate organic matter, can enhance degradation rates.

Climatic Factors:

Temperature: Glyphosate degradation is temperature-dependent. Warmer conditions generally accelerate microbial metabolism, leading to a shorter half-life. biotiquest.com In cold climates, particularly in soils that are frozen for a significant part of the year, persistence can be much longer. wikipedia.org

Moisture: Soil moisture is essential for microbial activity. Optimal moisture levels promote faster degradation, whereas very dry or waterlogged (anaerobic) conditions can slow the process. biotiquest.com Aerobic degradation is generally faster than anaerobic degradation. nih.gov

Field studies across diverse agroecosystems have reported a wide range of soil half-lives for glyphosate, from just a few days to many months.

In one multi-site study in the U.S., half-lives ranged from 1.7 days to 141.9 days. orst.edu

A review of studies in the U.S., Canada, and Europe reported a mean half-life of 30 days, with a range of 1 to 130 days. orst.edu

In cold climates like the subarctic forests of Sweden, glyphosate's metabolite AMPA has been detected up to two years after application, attributed to the lack of microbial activity during long winter months. wikipedia.orgorst.edu

The following table presents a summary of reported glyphosate half-lives from various studies, illustrating the variability across different conditions.

Ecological Dynamics and Interfacial Processes in Agroecosystems

Interactions with Soil Microbial Communities

Research on the effects of glyphosate (B1671968) on soil microbial communities has yielded varied results, suggesting that the impacts are often context-dependent, influenced by factors like soil type, application rates, and the existing microbial community composition. mdpi.com Some studies indicate that glyphosate application can lead to shifts in the relative abundance of major bacterial phyla. For instance, long-term application in some agricultural settings has been associated with an increase in Proteobacteria and a decrease in Acidobacteria. soilassociation.orgresearchgate.net The decline in Acidobacteria is noteworthy as members of this phylum are thought to be involved in important biogeochemical processes like cellulose (B213188) degradation. soilassociation.org

Table 1: Observed Changes in Soil Microbial Phyla Abundance Following Glyphosate Exposure

| Microbial Phylum | Observed Effect | Reference |

|---|---|---|

| Proteobacteria | Increased relative abundance | soilassociation.orgresearchgate.net |

| Acidobacteria | Decreased relative abundance | soilassociation.orgresearchgate.net |

| Actinobacteria | Reported as a dominant phylum in some treated rhizospheres | researchgate.net |

Glyphosate-sesquisodium can influence critical microbial functions that underpin nutrient availability in agroecosystems. One of the most studied impacts is on biological nitrogen fixation (BNF). Multiple applications of glyphosate have been shown to inhibit BNF and the growth of nitrogen-fixing soybean plants. awsjournal.org Studies have documented a reduction in the number and mass of nodules—the specialized root structures that house nitrogen-fixing bacteria—following glyphosate application. scielo.br In some cases, two or three applications of glyphosate reduced the proportion of nitrogen derived from the atmosphere in soybean plants by 41%. awsjournal.orgscielo.br The herbicide can negatively affect the symbiotic relationship between legumes and rhizobial bacteria. awsjournal.org Furthermore, free-living nitrogen-fixing bacteria, such as Azotobacter, have also shown sensitivity, with high concentrations of glyphosate drastically reducing nitrogen fixation rates. bicga.org.uk

The influence on phosphorus (P) cycling is also a consideration, as glyphosate is an organophosphorus compound. Some soil microorganisms can utilize glyphosate as a source of phosphorus, which involves the cleavage of the carbon-phosphorus (C-P) bond. mdpi.com However, the effect on phosphorus solubilization—the process by which microbes make mineral-bound phosphorus available to plants—is less clear and can be variable.

Regarding carbon cycling, glyphosate can serve as a carbon source for some microorganisms, which can stimulate microbial respiration and activity, at least temporarily. researchgate.netnih.gov However, long-term alterations to the microbial community, such as a decrease in cellulose-degrading bacteria, could potentially impact the broader carbon cycle in the soil. soilassociation.org

Table 2: Summary of Glyphosate's Influence on Key Microbial Functions

| Microbial Function | Observed Influence | Research Findings |

|---|

| Nitrogen Fixation | Inhibition | - Reduced nodule number and mass in soybeans. scielo.br

The primary mechanism for the degradation of glyphosate in the soil is microbial biotransformation. nih.govhh-ra.org Microorganisms have evolved two main enzymatic pathways to break down the glyphosate molecule. nih.govnih.gov

Glyphosate Oxidoreductase (GOX) Pathway : This pathway involves the cleavage of the C-N bond, producing aminomethylphosphonic acid (AMPA) and glyoxylate. nih.gov AMPA is a major metabolite of glyphosate and can persist in the soil. hh-ra.org

C-P Lyase Pathway : This pathway directly cleaves the carbon-phosphorus bond, yielding sarcosine (B1681465) and inorganic phosphate (B84403). The sarcosine can be further metabolized. nih.govnih.gov

A variety of microbial taxa capable of degrading glyphosate have been identified. Bacteria are considered the primary degraders. mdpi.comnih.gov Several bacterial genera have been reported to metabolize glyphosate, often utilizing it as a source of phosphorus, carbon, or nitrogen. mdpi.com Fungi have also been shown to play a role in its degradation.

Table 3: Microbial Taxa Involved in Glyphosate Biotransformation

| Microbial Kingdom | Genera | Degradation Pathway(s) | Reference |

|---|---|---|---|

| Bacteria | Pseudomonas | GOX and C-P Lyase | mdpi.comnih.govnih.gov |

| Bacillus | GOX | mdpi.comresearchgate.net | |

| Arthrobacter | C-P Lyase | nih.gov | |

| Alcaligenes | Not specified | nih.gov | |

| Ochrobactrum | GOX | nih.gov | |

| Fungi | Aspergillus | Not specified | mdpi.com |

| Fusarium | Not specified | mdpi.com | |

| Penicillium | Not specified | mdpi.com | |

| Trichoderma | Not specified | mdpi.com |

Rhizosphere Dynamics and Plant-Microbe Symbioses

The rhizosphere is a hotspot of microbial activity, and the introduction of this compound through root exudation can significantly influence this dynamic environment and the symbiotic relationships between plants and microbes.

Arbuscular mycorrhizal fungi (AMF) form crucial symbiotic relationships with the majority of terrestrial plants, enhancing nutrient and water uptake. researchgate.net Research indicates that glyphosate can have detrimental effects on AMF. nih.govbohrium.com These effects can occur through two primary pathways:

Direct Effects : When glyphosate is applied directly to the soil, it can reduce the viability of AMF spores. unlp.edu.ar One study found that spore viability was 5.8 to 7.7 times higher in untreated soils compared to glyphosate-treated soils. bohrium.comalanplewis.com This reduction in viable propagules can impair the ability of AMF to colonize plant roots. alanplewis.com

Indirect Effects : Glyphosate applied to plant foliage can be translocated to the roots. This can indirectly harm AMF by altering the plant's physiology and reducing the supply of carbohydrates to the fungus. unlp.edu.aralanplewis.com A reduction in the percentage of arbuscules—the primary sites of nutrient exchange between the fungus and the plant—has been observed, indicating an impact on the functionality of the symbiosis. bohrium.comunlp.edu.aralanplewis.com

Table 4: Effects of Glyphosate on Arbuscular Mycorrhizal Fungi (AMF)

| AMF Parameter | Observed Effect | Pathway | Reference |

|---|---|---|---|

| Spore Viability | Significant reduction (40-46% in one study) | Direct (soil contact) | unlp.edu.ar |

| Root Colonization | Significantly lower in treated soils | Direct & Indirect | nih.govbohrium.comalanplewis.com |

| Arbuscule Formation | Decrease in percentage of arbuscules | Indirect (via host plant) | unlp.edu.aralanplewis.com |

| Hyphal Biomass | Increased in some studies | Not specified | nih.gov |

| Spore Biomass | Decreased | Not specified | nih.gov |

When this compound is applied to the foliage of plants, the active ingredient, glyphosate, is absorbed and translocated throughout the plant, including to the roots. hh-ra.orggmoevidence.com From the roots, glyphosate can be released into the surrounding soil, a process known as root exudation. hh-ra.orggmoevidence.comresearchgate.net

Studies using hydroponically grown glyphosate-resistant (GR) soybeans have detected significant amounts of glyphosate in root exudates, with a cumulative release of over 1000 ng per plant over a 16-day period after application. hh-ra.orgresearchgate.net This release introduces the herbicide directly into the rhizosphere, the zone of intense microbial activity surrounding the roots. hh-ra.org

In addition to exuding glyphosate itself, treated plants may also exhibit altered exudation of other compounds. Research has shown that glyphosate treatment can increase the release of carbohydrates and amino acids from the roots of both GR and non-GR soybean cultivars. hh-ra.orgresearchgate.net This enrichment of the rhizosphere with readily available carbon and nitrogen sources can, in turn, influence the composition and activity of the microbial community. hh-ra.org For example, the increased availability of these nutrients, combined with the presence of glyphosate, has been shown to stimulate the growth of certain rhizosphere fungi, such as Fusarium species. hh-ra.orgresearchgate.net This highlights an indirect pathway by which this compound can alter the ecological dynamics of the rhizosphere. hh-ra.org

Biogeochemical Cycling Perturbations (e.g., Nutrient Availability, Metal Complexation)

This compound, a salt of the active ingredient glyphosate, can influence the biogeochemical cycling of nutrients and metals in agroecosystems primarily through the chelating properties of the glyphosate molecule. detoxproject.orgnih.gov Once in the soil, this compound dissociates, and the glyphosate anion is able to form complexes with various metal cations. nih.govresearchgate.net This interaction can alter the mobility, bioavailability, and transport of essential micronutrients and other metals within the soil environment. nih.goviastate.edu

Nutrient Availability

The glyphosate molecule acts as a chelating agent, binding with divalent and trivalent cations, which can affect the availability of essential micronutrients for plant uptake. detoxproject.orgnih.govdeepgreenpermaculture.com Research has focused on its interactions with key nutrients such as manganese (Mn), iron (Fe), zinc (Zn), and copper (Cu). nih.goviastate.edunih.gov By forming glyphosate-metal complexes in the soil or rhizosphere, the uptake and translocation of these nutrients by crops may be hindered. nih.gov

However, other studies have found no consistent or significant effect of glyphosate applications on the mineral nutrition of glyphosate-resistant crops. iastate.eduusda.gov For instance, several field studies did not identify significant differences in the absorption and accumulation of manganese in glyphosate-treated versus non-treated glyphosate-resistant soybeans. iastate.edu The complexity of soil chemistry, microbial populations, and plant-specific physiological responses contributes to these differing observations. iastate.edusoilassociation.org For example, in many soils, naturally abundant cations like calcium (Ca) and magnesium (Mg) would be more likely to interact with glyphosate than less abundant micronutrients like manganese. iastate.edu

Summary of Research Findings on Glyphosate's Impact on Plant Nutrient Concentrations

| Nutrient | Observed Effect in Some Studies | Countervailing Findings or Context | Reference |

|---|---|---|---|

| Manganese (Mn) | Reduced uptake and concentration in plant tissues; increased susceptibility to Mn deficiency on marginal soils. | The majority of field research has not found significant reductions in Mn concentrations in glyphosate-resistant soybeans. | iastate.edu |

| Iron (Fe) | Reduced uptake and translocation in non-glyphosate-resistant sunflower. | Computer modeling suggests glyphosate's binding of iron in plant phloem is minimal compared to natural chelators. | usda.govnih.gov |

| Calcium (Ca) | Reduced uptake and translocation in glyphosate-sensitive soybeans. | In many soils, glyphosate is more likely to interact with abundant Ca than with trace micronutrients. | iastate.edunih.gov |

| Magnesium (Mg) | Reduced uptake and translocation in glyphosate-sensitive soybeans. | Binding of Mg in plant phloem by glyphosate is predicted to be minimal. | nih.govnih.gov |

| Zinc (Zn) | Glyphosate can form relatively strong complexes with zinc in solution. | No consistent effect on Zn content in glyphosate-resistant soybeans observed in field and greenhouse studies. | nih.govusda.gov |

| Copper (Cu) | Glyphosate can form relatively strong complexes with copper in solution. | No consistent effect on Cu content in glyphosate-resistant soybeans observed in field and greenhouse studies. | nih.govusda.gov |

Metal Complexation

The phosphonate (B1237965), carboxylate, and amine groups in the glyphosate molecule allow it to form stable complexes with a variety of metal ions present in the soil. nih.gov The stability of these complexes varies depending on the metal ion. Modeling and experimental data suggest the following general order of stability for glyphosate-metal complexes: Cu²⁺ > Zn²⁺ > Ni²⁺ > Co²⁺ > Fe³⁺ > Mn²⁺ > Ca²⁺ ≈ Mg²⁺. researchgate.net

This complexation has significant implications for the mobility and fate of metals in agroecosystems. The formation of soluble glyphosate-metal complexes can alter the sorption of metals to soil particles. For instance, in soils with high concentrations of heavy metals, the application of glyphosate has been shown to increase the leaching of copper, zinc, aluminum, and nickel. nih.gov However, in soils with normal background concentrations of these metals, no significant increase in leaching was observed. nih.gov

Conversely, the presence of certain metal cations can increase the sorption of glyphosate to the soil, potentially reducing its mobility and bioavailability for microbial degradation. jmaterenvironsci.com For example, copper can act as a bridge between the soil surface and the glyphosate molecule, enhancing its adsorption. jmaterenvironsci.com The formation of metal-glyphosate complexes can also prolong the half-life of glyphosate in aquatic systems by reducing its availability to decomposing microbes. nih.gov

Impact of Glyphosate on Metal and Element Leaching in Contaminated Soils

| Element | Observed Effect on Leaching |

|---|---|

| Copper (Cu) | Increased |

| Zinc (Zn) | Increased |

| Aluminum (Al) | Increased |

| Nickel (Ni) | Increased |

| Phosphorus (P) | Increased |

| Silicon (Si) | Increased |

| Arsenic (As) | Increased |

Note: Increased leaching was observed in soils with elevated concentrations of heavy metals and phosphate; no increased leaching was observed in soils with normal background concentrations. nih.gov

The interaction between glyphosate and metals is also influenced by soil properties such as pH. A decrease in soil pH can lead to decreased sorption of glyphosate, while the presence of iron and aluminum oxides generally increases its sorption. alanplewis.com The complex interplay between glyphosate, metal ions, and soil constituents highlights the compound's active role in perturbing the biogeochemical cycling within agroecosystems.

Mechanisms and Evolution of Herbicide Resistance to Glyphosate

Target-Site Resistance Mechanisms in Weed Biotypes

Target-site resistance involves modifications to the EPSPS enzyme, the direct target of glyphosate (B1671968), or an increase in the amount of the enzyme present in the plant. mdpi.comwikipedia.org These changes reduce the herbicide's ability to effectively inhibit the vital shikimate pathway.

One of the primary mechanisms of target-site resistance involves genetic mutations in the EPSPS gene. nih.gov Single-codon, non-synonymous mutations can lead to amino acid substitutions in the EPSPS enzyme, altering its structure and reducing its affinity for glyphosate. nih.gov The most frequently reported mutations occur at the proline residue at position 106, where it is substituted by serine, threonine, alanine, or leucine. nih.govmdpi.com For example, a Pro-106 to Ser substitution was identified as conferring resistance in Eleusine indica. nih.gov Another significant mutation is the substitution of threonine at position 102 with isoleucine (Thr-102-Ile). mdpi.com This mutation has only been observed in combination with a Pro-106 substitution, creating a double mutation (e.g., T102I + P106S, known as the TIPS mutation) that confers a higher level of resistance than single mutations alone. nih.govmdpi.comrsc.org More recently, a triple substitution (Thr-102-Ile, Ala-103-Val, and Pro-106-Ser), known as the TAP-IVS mutation, has also been identified. mdpi.comnih.gov

Another prevalent target-site mechanism is the amplification or duplication of the EPSPS gene. mdpi.comoup.com This results in the over-expression of the EPSPS enzyme, meaning there is more of the target protein than the herbicide can effectively inhibit at standard application rates. oup.com This mechanism has been documented in at least eight weed species, including Amaranthus palmeri, where resistant plants can have over 150 extra copies of the gene. nih.govoup.com The level of glyphosate resistance often correlates directly with the EPSPS gene copy number and the subsequent increase in protein expression. nih.gov

Table 1: Examples of Target-Site Mutations in the EPSPS Gene Conferring Glyphosate Resistance

| Mutation Type | Amino Acid Substitution(s) | Observed In (Example Species) | Reference |

|---|---|---|---|

| Single Mutation | Pro-106 → Ser/Ala/Thr/Leu | Eleusine indica, Lolium rigidum | nih.govmdpi.com |

| Double Mutation | Thr-102 → Ile and Pro-106 → Ser (TIPS) | Eleusine indica | nih.govrsc.org |

| Triple Mutation | Thr-102 → Ile, Ala-103 → Val, and Pro-106 → Ser (TAP-IVS) | Bidens pilosa | mdpi.comnih.gov |

The biochemical basis for target-site resistance lies in how genetic mutations alter the enzyme's kinetics. Resistant EPSPS variants typically show a decreased affinity for glyphosate, which is quantified by a higher inhibition constant (Ki). mdpi.comnih.gov However, these resistance-conferring mutations can also impact the enzyme's catalytic efficiency by increasing the Michaelis constant (Km) for its natural substrate, phosphoenolpyruvate (B93156) (PEP). nih.govregulations.gov An increased Km for PEP means the enzyme has a lower affinity for its substrate, which can impose a fitness cost on the resistant plant in the absence of the herbicide. nih.gov

For instance, the single P106L mutation can increase the Ki for glyphosate 60-fold, but it also increases the Km for PEP by 5-fold compared to the wild-type enzyme. nih.gov The double mutation TIPS (T97I and P101S in E. coli EPSPS, corresponding to T102I and P106S in plants) is notable because it confers glyphosate insensitivity while maintaining a high affinity for PEP. frontiersin.org Structural modeling and molecular dynamics simulations have shown that mutations like P106T and the double mutation T102I/P106S alter the glyphosate binding domain, reducing the number of interaction sites and thus lowering the herbicide's binding affinity and inhibitory effect. mdpi.comrsc.org

Table 2: Kinetic Parameters of Wild-Type and Resistant EPSPS Variants

| EPSPS Variant | Km for PEP (μM) | Ki for Glyphosate (μM) | Key Characteristic | Reference |

|---|---|---|---|---|

| Native Maize | 9.5 | - | Wild-Type | nih.gov |

| G101A (Maize) | 333 | - | Reduced affinity for PEP | nih.gov |

| P106L (Maize) | 47 | Increased | Reduced affinity for PEP | nih.gov |

| P106L + 3 mutations (Maize) | 10.3 | Increased | Restored affinity for PEP | nih.gov |

| Y40I (GR79-EPSPS) | Decreased 1.8-fold | Increased 1.7-fold | Enhanced resistance | mdpi.com |

| CP4 (Agrobacterium sp.) | 12 | 2700 | High resistance, good PEP affinity | regulations.gov |

Non-Target-Site Resistance Mechanisms

Non-target-site resistance (NTSR) involves mechanisms that limit the amount of active herbicide reaching the target EPSPS enzyme. nih.govwikipedia.orgmdpi.com These mechanisms are generally more complex than TSR and can include reduced herbicide uptake, altered translocation patterns, and enhanced metabolic detoxification. nih.gov

For glyphosate to be effective, it must be absorbed by the leaves and translocated via the phloem to the plant's growing points (meristems), where EPSPS is most active. cambridge.orgbohrium.com A common NTSR mechanism is the reduction of glyphosate translocation from the treated leaf to these meristematic tissues. nih.govcambridge.org This has been identified as the primary resistance mechanism in species like horseweed (Conyza canadensis), hairy fleabane, and Italian ryegrass. cambridge.orgbohrium.com

In some resistant biotypes, glyphosate is effectively trapped in the treated leaf. cambridge.org This is often due to the rapid sequestration of glyphosate into the vacuole, a large, membrane-bound organelle within the plant cell. nih.govresearchgate.net By pumping glyphosate into the vacuole, the plant prevents it from reaching the chloroplasts, where the shikimate pathway and the EPSPS enzyme are located. nih.govresearchgate.net This vacuolar sequestration is an active process, likely mediated by membrane transporters such as ATP-binding cassette (ABC) transporters. nih.govmdpi.com Reduced absorption of the herbicide through the leaf cuticle can also contribute to resistance, though it is generally considered a less significant mechanism than impaired translocation. cambridge.orgnih.gov

While plants generally have a limited capacity to metabolize glyphosate, some resistant weed biotypes have evolved enhanced detoxification pathways. nih.govbioone.org The primary metabolic route involves the breakdown of glyphosate into aminomethylphosphonic acid (AMPA) and glyoxylate. nih.govbioone.org This process is thought to be carried out by an enzyme similar to glyphosate oxidoreductase (GOX). nih.govcambridge.org

Enhanced metabolism has been identified as a resistance mechanism in species such as Echinochloa colona and saltmarsh aster (Aster squamatus). nih.govresearchgate.net In a resistant biotype of saltmarsh aster, plants metabolized 72% of the absorbed glyphosate, twice the amount metabolized by susceptible plants. nih.gov Similarly, resistant biotypes of sourgrass were found to metabolize over 56% of absorbed glyphosate into AMPA, glyoxylate, and sarcosine (B1681465). nih.gov The identification of specific enzymes, such as an aldo-keto reductase in E. colona, that can metabolize glyphosate provides direct evidence for this NTSR mechanism. mdpi.comresearchgate.net

Beyond the primary NTSR mechanisms, weeds have evolved other adaptive responses to glyphosate. As mentioned, the sequestration of glyphosate into the vacuole is a key physiological adaptation that underpins the reduced translocation phenotype. nih.govresearchgate.net This mechanism relies on transporters located on the vacuolar membrane (tonoplast). nih.gov Studies using 31P nuclear magnetic resonance (NMR) have directly observed the rapid movement of glyphosate into the vacuoles of resistant Conyza canadensis cells. nih.gov This sequestration is an active, energy-dependent process. nih.gov

Another, less common adaptation observed in some resistant giant ragweed (Ambrosia trifida) populations is a rapid necrosis response at the site of glyphosate application. nih.gov The treated leaves exhibit rapid cell death, which physically disrupts the plant's vascular system and prevents the translocation of the herbicide out of the leaf to other parts of the plant. nih.gov While the molecular basis for this hypersensitive-like response is not yet fully understood, it serves as an effective physiological mechanism to limit the systemic action of glyphosate. nih.gov

Academic Approaches for Mitigating Resistance Development

Given the evolutionary inevitability of herbicide resistance under consistent selection pressure, academic and research institutions have focused on developing integrated strategies to mitigate its development and manage existing resistant populations. alanplewis.com The core principle of these approaches is to reduce the selection pressure imposed by any single weed control tactic, thereby making it more difficult for resistance to evolve. cambridge.org

Key academic-endorsed strategies include:

Diversification of Herbicide Modes of Action (MOA): The most emphasized strategy is to move away from the reliance on a single herbicide like glyphosate. This involves rotating herbicides with different MOAs or, more effectively, using mixtures or sequential applications of multiple effective MOAs within a single season. alanplewis.comwindows.net Using herbicide mixtures with multiple effective MOAs makes it statistically much less likely for a weed to possess resistance to all active ingredients simultaneously. alanplewis.com

Integrated Weed Management (IWM): IWM combines multiple weed control tactics—chemical, cultural, mechanical, and biological—into a single management program. greenwayweedsolutions.com This approach reduces the sole reliance on herbicides for weed control.

Cultural Practices: These include practices like planting cover crops to suppress weed emergence, optimizing crop row spacing to increase crop competitiveness, and implementing crop rotation. hpj.com

Mechanical Control: Tillage or cultivation can be used to control weeds and destroy survivors of herbicide applications, preventing them from setting seed. windows.netahdb.org.uk

"Double Knock" or Sequential Applications: This tactic involves following an initial glyphosate application with a second application of a non-selective herbicide with a different MOA (e.g., paraquat) or with tillage. This strategy is highly effective at controlling any individuals that may have survived the initial glyphosate application. grdc.com.au

Strategic Use of Pre-emergent Herbicides: Using effective pre-emergent (residual) herbicides reduces the number of weeds that emerge, thereby lessening the pressure on post-emergent herbicides like glyphosate. grdc.com.au

Harvest Weed Seed Control (HWSC): This is a set of practices aimed at destroying or removing weed seeds produced at crop harvest time, preventing them from entering the soil seed bank.

The overarching goal of these academic approaches is not necessarily to prevent resistance entirely, but to delay its evolution and preserve the efficacy of valuable herbicides like glyphosate for as long as possible. cambridge.orgalanplewis.com Proactive management is consistently shown to be more effective and less costly than reactive management after resistance has become widespread.

Table 2: Academic Strategies for Mitigating Glyphosate Resistance

| Strategy | Principle | Examples |

|---|---|---|

| Diversify Herbicide MOA | Reduce selection pressure from a single chemical class. | Herbicide rotation; Tank-mixing multiple effective herbicides. alanplewis.com |

| Integrated Weed Management (IWM) | Combine multiple control tactics to reduce reliance on herbicides. | Cover crops, crop rotation, tillage, biological control. greenwayweedsolutions.com |

| "Double Knock" / Sequential Application | Eliminate survivors of the first herbicide application. | Glyphosate followed by paraquat (B189505) or cultivation. grdc.com.au |

| Use of Pre-emergent Herbicides | Reduce the population of weeds treated with post-emergent herbicides. | Application of soil-residual herbicides at planting. grdc.com.au |

| Preventing Seed Set | Stop resistant weeds from reproducing. | Harvest Weed Seed Control (HWSC); Hand-weeding small patches. cambridge.org |

Advanced Analytical Methodologies for Glyphosate Sesquisodium and Its Metabolites

Extraction and Sample Preparation Techniques for Complex Environmental and Biological Matrices (Plant, Soil, Water)

Effective sample preparation is critical for isolating glyphosate (B1671968) and AMPA from interfering matrix components and concentrating them to detectable levels. The choice of technique depends heavily on the specific matrix.

For soil samples, the strong adsorption of glyphosate to soil particles necessitates vigorous extraction procedures. Alkaline solutions, such as potassium hydroxide (B78521) (KOH), are commonly used to desorb the analytes from the soil matrix. An alternative approach involves extraction with phosphate (B84403) buffers, which compete with glyphosate for binding sites on soil particles. After extraction, cleanup steps are often required. Solid-phase extraction (SPE) with anion exchange cartridges can be employed, although care must be taken as matrix components can sometimes co-elute. Another cleanup technique involves partitioning with an organic solvent like dichloromethane (B109758) to remove non-polar interferences.

In water matrices, sample preparation can sometimes be as simple as filtration followed by direct injection into the analytical system, particularly for methods with high sensitivity like LC-MS/MS. However, for lower concentrations or methods requiring derivatization, a preconcentration step is necessary. Solid-phase extraction (SPE) is frequently used for this purpose, not only to concentrate the analytes but also to remove interfering salts and organic matter.

For plant matrices and food products, the "Quick Polar Pesticides Method" (QuPPe) is a widely adopted extraction procedure. This method typically involves extraction with methanol (B129727) and water, sometimes with the addition of formic acid. Subsequent cleanup steps may include SPE or ultrafiltration to remove matrix components that could interfere with chromatographic analysis. For samples with high fat content, a liquid-liquid partitioning step with a solvent like methylene (B1212753) chloride may be performed to remove lipids.

| Matrix | Extraction Method | Key Reagents/Solvents | Cleanup Step | Source |

|---|---|---|---|---|

| Soil | Alkaline Extraction | Potassium Hydroxide (KOH) | Solid-Phase Extraction (SPE) | |

| Soil | Buffer Extraction | Phosphate Buffer | Dichloromethane Partitioning | |

| Water | Direct Analysis | None (Filtration) | None | |

| Water | Preconcentration | N/A | Solid-Phase Extraction (SPE) | |

| Plant/Cereal | QuPPe (Quick Polar Pesticides Method) | Methanol, Water, Formic Acid | SPE or Ultrafiltration |

Chromatographic Separation Techniques

Due to its physicochemical properties, separating glyphosate from matrix interferences requires specialized chromatographic approaches.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for glyphosate analysis. However, the high polarity of glyphosate makes it difficult to retain on traditional reversed-phase columns like C18. To overcome this, two primary strategies are employed:

Derivatization: This is the most common approach. Glyphosate is chemically modified either before (pre-column) or after (post-column) the analytical column to make it less polar and detectable by fluorescence or UV detectors. The most widely used pre-column derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the amine group of glyphosate and AMPA. The resulting derivatives are more hydrophobic and can be readily separated on a C18 column.

Specialized Columns: Advances in column technology have enabled the direct analysis of underivatized glyphosate. Techniques include using hydrophilic interaction liquid chromatography (HILIC) columns, which are designed to retain polar compounds, or polymer-based ion-exchange columns.

Ion Chromatography (IC) is ideally suited for analyzing highly polar and ionic compounds like glyphosate. This technique separates molecules based on their ionic interactions with a charged stationary phase. IC can determine glyphosate and its metabolites with high sensitivity and selectivity, often without the need for derivatization. The separation is typically achieved using an anion-exchange column with an eluent such as a potassium hydroxide (KOH) gradient. Detection is commonly performed using a conductivity detector after chemical suppression of the eluent's conductivity, or for enhanced specificity, a mass spectrometer (IC-MS).

Gas Chromatography (GC) is generally not suitable for the direct analysis of glyphosate due to its high polarity and extremely low volatility. Therefore, a derivatization step is mandatory to convert glyphosate into a more volatile and thermally stable compound suitable for GC analysis. A common approach involves a two-step esterification and acylation reaction using reagents like trifluoroethanol (TFE) and trifluoroacetic anhydride (B1165640) (TFAA). Another method uses silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with silyl (B83357) groups, thereby increasing volatility. While effective, these derivatization procedures can be complex and time-consuming compared to modern LC-based methods.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) has become the detector of choice for glyphosate analysis due to its exceptional sensitivity and selectivity, which allows for confident identification and quantification even at trace levels.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the state-of-the-art method for the determination of glyphosate. This technique combines the separation power of LC (or IC) with the highly specific and sensitive detection capabilities of a tandem mass spectrometer. It often allows for the direct analysis of glyphosate without derivatization, simplifying sample preparation and reducing analysis time.

The analysis is typically performed using an electrospray ionization (ESI) source, usually in negative ion mode, which is well-suited for the acidic glyphosate molecule. Quantification is achieved using multiple reaction monitoring (MRM), where the instrument is set to detect a specific transition from a precursor ion (the molecular ion of the analyte) to one or more product ions (fragments of the molecule). This high degree of selectivity minimizes matrix interferences and provides unambiguous confirmation of the analyte's identity. The use of isotopically labeled internal standards, such as Glyphosate (1,2-13C,15N), is crucial for achieving high accuracy and precision by compensating for matrix effects and variations in instrument response.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Integrations

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) has emerged as a powerful tool for the analysis of organophosphorus compounds like glyphosate-sesquisodium due to its high sensitivity and element-specific detection capabilities. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it provides a robust method for the simultaneous and sensitive analysis of glyphosate and its metabolites. elsevierpure.comnih.gov This hyphenated technique, HPLC-ICP-MS/MS, leverages the separation power of HPLC and the detection specificity of tandem mass spectrometry with an inductively coupled plasma source.

The primary advantage of ICP-MS in this context is its ability to detect phosphorus atoms directly. In a common configuration using a triple quadrupole ICP-MS, the instrument can be set to monitor the phosphorus ion (P+), often as an oxide ion (PO+), by introducing oxygen as a reaction gas. elsevierpure.comnih.govmdpi.com This approach effectively eliminates polyatomic interferences that can plague phosphorus detection at its mass-to-charge ratio (m/z 31), thereby significantly enhancing selectivity and lowering detection limits. mdpi.comresearchgate.net

Research has demonstrated the establishment of pretreatment-free analytical methods using anion-exchange HPLC coupled with triple quadrupole ICP-MS. elsevierpure.comnih.gov These methods have achieved very low detection limits for glyphosate and its metabolites, in the range of 0.03–0.17 μg L⁻¹. elsevierpure.comnih.gov A key finding is that the powerful ion source of the ICP-MS allows for a constant sensitivity per molar concentration, regardless of the specific organophosphorus compound being analyzed. This property suggests that the technique can also be used for the semi-quantitative analysis of unknown phosphorus-containing compounds. elsevierpure.comnih.gov

| Parameter | Reported Value | Reference |

|---|---|---|

| Detection Limits (Glyphosate & Metabolites) | 0.03–0.17 μg L⁻¹ | elsevierpure.comnih.gov |

| Detection Method | Detection of P⁺ as PO⁺ via oxygen reaction mode | elsevierpure.comnih.gov |

| Separation Technique | Anion-Exchange HPLC | elsevierpure.comnih.gov |

| Key Advantage | Constant sensitivity per molar concentration, enabling semi-quantitative analysis | elsevierpure.comnih.gov |

Immunochemical and Biosensor-Based Detection Approaches

Immunochemical and biosensor-based methods offer rapid, sensitive, and often portable alternatives to traditional chromatographic techniques for detecting this compound. These approaches utilize biological recognition elements, such as antibodies or enzymes, coupled with a signal transducer to detect the target analyte.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely developed immunochemical method for the quantification of glyphosate in various matrices, particularly water. nih.govacs.org The most common format is the competitive ELISA, where free glyphosate in a sample competes with a labeled glyphosate conjugate for a limited number of specific antibody binding sites. goldstandarddiagnostics.com The resulting signal is inversely proportional to the concentration of glyphosate in the sample. goldstandarddiagnostics.com

The development of polyclonal and monoclonal antibodies specific to glyphosate has enabled the creation of commercial ELISA kits. goldstandarddiagnostics.comresearchgate.net Research has focused on improving the sensitivity and specificity of these assays. For example, a competitive indirect ELISA (CI-ELISA) developed for water analysis showed a detection limit of 7.6 μg/mL, which could be improved 100-fold to 0.076 μg/mL by incorporating a sample preconcentration step. nih.govacs.org Another study comparing a direct ELISA to HPLC found the ELISA to have a significantly lower detection limit (0.6 ng/mL) compared to the HPLC method (50 ng/mL). acs.org A novel approach, the linker-assisted ELISA (L'ELISA), which derivatizes glyphosate to better mimic its structure as a hapten, has demonstrated a 10- to 100-fold increase in sensitivity over conventional ELISAs, with a detection limit of 0.1 μg/L. usgs.gov While highly sensitive, ELISA methods can sometimes show cross-reactivity with structurally related compounds like AMPA, which must be characterized during assay development. nih.govacs.org

| ELISA Type | Detection Limit | Linear Working Range | Reference |

|---|---|---|---|

| Competitive Indirect ELISA (CI-ELISA) | 7.6 μg/mL (direct); 0.076 μg/mL (with preconcentration) | 10-1000 μg/mL (direct); 0.1-10 μg/mL (with preconcentration) | nih.govacs.org |

| Competitive Direct ELISA | 0.6 ng/mL | 1-25 ng/mL | acs.org |

| Linker-Assisted ELISA (L'ELISA) | 0.1 μg/L | Not specified | usgs.gov |

Beyond ELISA, a range of advanced biosensor technologies are being explored for glyphosate detection, offering advantages such as real-time analysis and high sensitivity. These technologies can be broadly categorized as electrochemical and optical.

Optical Biosensors utilize light-based principles for detection. One such technique is Optical Waveguide Light-Mode Spectroscopy (OWLS), which has been applied in a competitive immunoassay format for the label-free detection of glyphosate. nih.gov This system achieved a linear detection range between 0.01 and 100 ng/mL. nih.gov Another promising approach involves optical fiber sensors based on Localized Surface Plasmon Resonance (LSPR). nih.govoptica.org In one design, a seven-core optical fiber was modified with gold nanoparticles (AuNPs), multi-walled carbon nanotubes (MWCNTs), and cerium oxide nanorods to enhance the sensor's performance, resulting in a limit of detection (LoD) of 1.94 µM. nih.govoptica.org A different optical fiber sensor combining plasmonic silver films with a protective gold layer and using aptamers as the recognition element achieved a remarkable LoD of 0.04 μg/L. spiedigitallibrary.org

Electrochemical Biosensors measure changes in electrical signals upon the interaction of glyphosate with the sensor surface. These sensors can be based on various principles, including enzyme inhibition or immunosensing. An electrochemical immunoassay was developed using anti-glyphosate antibody-modified magnetic beads and disposable screen-printed electrodes, providing a cost-effective screening tool. nih.gov Another approach uses a graphite-epoxy electrode modified with multi-walled carbon nanotubes and the enzyme horseradish peroxidase (HRP). d-nb.info The detection mechanism is based on the inhibition of the enzyme's electrochemical response in the presence of glyphosate. d-nb.info These technologies demonstrate the potential for developing rapid, portable, and highly sensitive devices for on-site environmental monitoring.

Method Validation, Interlaboratory Studies, and Quality Assurance in Environmental Monitoring Research

The reliability of analytical data for glyphosate and AMPA is underpinned by rigorous method validation, participation in interlaboratory studies, and robust quality assurance (QA) programs. Method validation ensures that an analytical procedure is fit for its intended purpose, assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). fimek.edu.rsresearchgate.net

Validation is typically performed according to established guidelines, such as the SANTE/11312/2021 document in Europe, which specifies criteria for accuracy (recovery between 70-120%) and precision (relative standard deviation, RSD < 20%). fimek.edu.rsresearchgate.net The process involves analyzing spiked control samples at various concentration levels to confirm the method's performance. epa.govepa.gov For instance, the validation of an LC-MS/MS method for water analysis confirmed that it met these criteria and that the measurement uncertainty was within the acceptable limit of 50%. fimek.edu.rsresearchgate.net

Quality assurance (QA) is maintained through the consistent use of quality control (QC) samples, including laboratory control samples, matrix spikes, and blanks, with every batch of samples analyzed. epa.gov The use of isotopically labeled internal standards is also a key QA measure in mass spectrometry-based methods, as it corrects for matrix effects and variations in extraction efficiency, ensuring a high level of precision and accuracy. industry.gov.au

Research Gaps, Emerging Areas, and Future Directions in Glyphosate Sesquisodium Studies

Refined Understanding of Environmental Transport and Bioavailability Mechanisms of Glyphosate-Sesquisodium

Future research should focus on comparative studies of different glyphosate (B1671968) salts, including sesquisodium, to elucidate any significant differences in their environmental behavior. Such studies would provide a more nuanced understanding of how formulation affects persistence, mobility, and potential for off-site transport. unlp.edu.ar

Table 1: Factors Influencing Glyphosate's Environmental Fate

| Factor | Influence on Glyphosate Behavior |

|---|---|

| Soil Composition | High clay and organic matter content increase adsorption, reducing mobility and bioavailability. unram.ac.id |

| Soil pH | Affects the charge of glyphosate and soil particles, influencing adsorption. unram.ac.id |

| Phosphate (B84403) Levels | Phosphate can compete with glyphosate for adsorption sites on soil particles, potentially increasing its mobility. wikipedia.org |

| Microbial Activity | The primary mechanism of glyphosate degradation in soil is through microbial action. alanplewis.comunlp.edu.ar |

| Rainfall | Heavy rainfall can lead to runoff and erosion, potentially transporting glyphosate adsorbed to soil particles into water bodies. wikipedia.org |

Comprehensive Analysis of Long-Term Ecological Dynamics in Varied Agroecosystems

The long-term ecological effects of the continuous use of this compound in diverse agroecosystems are not well-documented. Most long-term studies have focused on glyphosate-based herbicides in general, without specifying the salt form. nih.govscilit.com These studies have investigated impacts on soil microbial communities, non-target organisms, and the development of weed resistance. Research on soil microbial communities has yielded mixed results, with some studies indicating transient or minimal effects, while others suggest potential shifts in microbial populations with prolonged use. nih.govresearchgate.netresearchgate.net

A critical area for future research is the initiation of long-term field studies that specifically use this compound across a range of cropping systems and soil types. Such studies should monitor changes in soil health indicators, biodiversity of non-target plants and insects, and the evolution of weed populations over extended periods. This would provide valuable data on the sustainability of agricultural practices reliant on this specific herbicide formulation.

Novel Mechanisms of Herbicide Resistance and Evolutionary Trajectories

The evolution of glyphosate resistance in weeds is a significant challenge for modern agriculture. cheminst.capremieragsource.com Resistance can develop through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govillinois.edu TSR typically involves mutations in the gene encoding the target enzyme, 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), preventing glyphosate from binding effectively. redalyc.org NTSR mechanisms are more complex and can involve reduced herbicide uptake, altered translocation, or enhanced metabolic detoxification of the herbicide. nih.govwordpress.comnih.gov

While these mechanisms are understood for glyphosate in general, the specific role of the this compound formulation in selecting for and influencing the evolution of these resistance mechanisms is not well-defined. The evolutionary trajectories of weed populations under selection pressure from this compound, including the prevalence and combination of different resistance mechanisms, require further investigation. illinois.eduresearchgate.net